Methyltetrazine-amino-PEG10-CH2CH2COONHS

PEG linker optimization bioconjugation protein labeling

Researchers often face aggregation and low conjugation efficiency when using suboptimal PEG linkers for bioconjugation. Methyltetrazine-amino-PEG10-CH2CH2COONHS directly addresses this: its PEG10 spacer (~44 Å) balances solubility and minimal steric interference, while the methyltetrazine group enables copper-free IEDDA cycloaddition with TCO partners at >800 M⁻¹s⁻¹. The NHS ester reacts selectively with primary amines at pH 7-9 for stable amide bond formation. • Dual orthogonal reactivity for modular ADC, PROTAC, and pretargeted imaging workflows. • ≥97% purity; shipped under cold-chain to preserve NHS ester activity. • Achieves ≥88-96% conjugation efficiency in model ADC systems.

Molecular Formula C38H58N6O15
Molecular Weight 838.9 g/mol
Cat. No. B14041724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-amino-PEG10-CH2CH2COONHS
Molecular FormulaC38H58N6O15
Molecular Weight838.9 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C38H58N6O15/c1-31-40-42-38(43-41-31)33-4-2-32(3-5-33)30-39-34(45)8-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-37(48)59-44-35(46)6-7-36(44)47/h2-5H,6-30H2,1H3,(H,39,45)
InChIKeyFSTXBHPOZSMGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-amino-PEG10-CH2CH2COONHS Ester: Heterobifunctional PEG Linker


Methyltetrazine-amino-PEG10-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker that integrates a methyltetrazine (MTz) moiety with an N-hydroxysuccinimide (NHS) ester, separated by a PEG10 spacer and an amino-amide linkage . With a molecular formula of C₃₈H₅₈N₆O₁₅ and a molecular weight of approximately 838.9 g/mol, the compound is supplied at ≥97% purity and requires storage at -18°C to -20°C . The methyltetrazine group enables rapid, copper-free inverse electron-demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-modified partners, achieving second-order rate constants exceeding 800 M⁻¹ s⁻¹, while the NHS ester reacts selectively with primary amines at pH 7–9 to form stable amide bonds . This orthogonal dual reactivity positions the linker as a versatile tool for bioconjugation, protein labeling, antibody-drug conjugate (ADC) assembly, and targeted probe development .

Bioconjugation Workflow Two-step copper-free IEDDA and amine coupling in aqueous buffer
Spacer Selection PEG10 spacer length reported to support solubility and reduce aggregation vs. shorter PEG4–PEG5
Research Context ADC assembly, pretargeted imaging, site-specific protein labeling, and PROTAC linker studies

Why Generic Tetrazine or PEG Linkers Fall Short


Substituting Methyltetrazine-amino-PEG10-CH2CH2COONHS with a structurally similar analog — whether a tetrazine-NHS ester with a different PEG length, a non-methylated tetrazine variant, or an alternative bioorthogonal handle such as DBCO or azide — introduces measurable performance trade-offs that directly affect conjugation efficiency, aqueous compatibility, and downstream assay reproducibility. The methyl substitution on the tetrazine ring confers enhanced chemical stability relative to unsubstituted tetrazines, albeit with a moderated reaction rate , while the PEG10 spacer (~44 Å extended length) provides a defined balance between solubility enhancement and minimal steric interference that shorter (PEG4–PEG5) or longer (PEG12–PEG24) chains cannot replicate identically . The amino-amide internal linkage further distinguishes this construct from simpler methyltetrazine-PEGn-NHS esters lacking the amino moiety, potentially altering conjugate flexibility and immunogenicity profiles . Generic substitution without accounting for these quantifiable parameters risks suboptimal labeling stoichiometry, increased aggregation of labeled biomolecules, or altered pharmacokinetic behavior in preclinical imaging and therapeutic constructs.

PEG spacer length mismatch

Shorter PEG4–PEG5 linkers may increase aggregation of labeled biomolecules, altering solubility and reproducibility compared to PEG10.

Tetrazine ring substitution

Unsubstituted tetrazine exhibits faster IEDDA kinetics but lower chemical stability under storage and aqueous conditions, potentially increasing lot-to-lot variability.

Alternative bioorthogonal chemistry

DBCO-azide SPAAC reactions are significantly slower (~0.1–10 M⁻¹ s⁻¹) and may require higher reagent concentrations or longer incubation, limiting direct interchangeability.

Quantitative Differentiation vs. Analogues


PEG10 Spacer: Optimized Solubility and Reduced Aggregation

The PEG10 spacer (~44 Å extended chain, 10 ethylene oxide units) provides a defined hydrophilic extension that enhances aqueous solubility while minimizing the steric hindrance and aggregation observed with shorter PEG analogs. Compared to Methyltetrazine-PEG4-NHS ester (MW ~436–600 Da) or Methyltetrazine-PEG5-NHS ester (MW ~604 Da), the PEG10 construct offers approximately 2–2.5× greater spacer length, which is documented to reduce aggregation of labeled proteins stored in solution . This class-level advantage is consistent across methyltetrazine-PEG linkers: longer PEG chains (≥ PEG8) confer improved solubility and reduced intermolecular association compared to PEG4–PEG5 variants [1].

Spacer Length
Class-level inference
PEG10: 10 EO units (~44 Å extended) vs. PEG4–PEG5: 4–5 EO units (~18–22 Å)
Longer PEG10 spacer reported to reduce aggregation of labeled proteins in solution.
Class-level observation across methyltetrazine-PEG linkers; direct verification recommended.
PEG linker optimization bioconjugation protein labeling

Methyltetrazine Stability vs. Unsubstituted Tetrazine

Methyl substitution on the tetrazine ring confers enhanced chemical stability at the cost of moderately reduced reaction kinetics. Unsubstituted tetrazine-NHS esters demonstrate at least 10-fold faster IEDDA kinetics (second-order rate constants for tetrazine-TCO reactions reported as ~2000 M⁻¹ s⁻¹ in 9:1 methanol/water) compared to methyl-substituted tetrazines (k > 800 M⁻¹ s⁻¹) . However, this kinetic advantage is offset by significantly lower chemical stability of unsubstituted tetrazines, which are more susceptible to degradation during storage and under aqueous reaction conditions . Methyltetrazine variants, including Methyltetrazine-amino-PEG10-CH2CH2COONHS, offer a balanced profile of acceptable reaction rates with superior bench stability, enabling more robust and reproducible conjugation workflows .

Tetrazine Stability
Class-level inference
Methyltetrazine: k > 800 M⁻¹ s⁻¹, enhanced stability vs. unsubstituted tetrazine: ~2000 M⁻¹ s⁻¹, lower stability
Balanced kinetics and stability may support more reproducible conjugation workflows.
Stability advantage is class-level; rate constants are solvent-dependent.
click chemistry tetrazine stability bioorthogonal conjugation

Orthogonal Dual Reactivity: IEDDA and NHS Ester

Methyltetrazine-amino-PEG10-CH2CH2COONHS combines two orthogonal reactive handles in a single molecule: (1) a methyltetrazine group that undergoes rapid, copper-free IEDDA cycloaddition with TCO-modified partners (k > 800 M⁻¹ s⁻¹) , and (2) an NHS ester that reacts with primary amines at pH 7–9 to form stable, irreversible amide bonds . This dual functionality enables sequential or simultaneous conjugation of TCO-bearing and amine-containing biomolecules without cross-reactivity, a capability not available in monofunctional tetrazine-only or NHS-only linkers. In comparison, simpler analogs such as Methyltetrazine-PEG12-NHS ester offer similar orthogonal reactivity but lack the internal amino-amide linkage that may influence conjugate flexibility . Methyltetrazine-amine (no NHS ester) requires additional activation steps for amine conjugation, adding workflow complexity .

Dual Reactivity
Class-level inference
IEDDA (tetrazine-TCO) + NHS ester (amine coupling) in a single linker
Enables sequential or simultaneous conjugation without cross-reactivity.
Methyltetrazine-amine analogs require additional activation for amine conjugation.
heterobifunctional linker bioorthogonal chemistry amine conjugation

IEDDA Efficiency in Complex Biological Environments

Methyltetrazine-mediated IEDDA ligation demonstrates exceptionally high conjugation efficiency in complex biological settings. In a direct comparative study of cell surface modification, a methyltetrazine-PEG construct (DOCy7-PEG₃₄₀₀-MTz) achieved over 99% modification efficiency of human red blood cells at 25 μM concentration [1]. The same study demonstrated that TCO-modified immunoglobulin G reacted with methyltetrazine-functionalized erythrocytes via a two-step method to yield approximately 80,000 IgG molecules per erythrocyte, representing a 4-fold higher loading compared to a one-step preconjugated construct (∼20,000 IgG/cell) [1]. While this evidence derives from a structurally distinct methyltetrazine-PEG conjugate (longer PEG₃₄₀₀, lipid-anchored), the core methyltetrazine IEDDA reactivity is directly transferable to Methyltetrazine-amino-PEG10-CH2CH2COONHS, supporting its utility for high-efficiency bioconjugation applications.

Cell Modification
Cross-study comparable
>99% modification efficiency; 4-fold higher IgG loading via two-step method
Supports high-efficiency bioconjugation studies with controllable molecular loading.
Data from a structurally distinct methyltetrazine-PEG₃₄₀₀ construct; direct validation advised.
click chemistry efficiency cell surface modification bioconjugation yield

Stoichiometric Control in Click Conjugation

The IEDDA reaction between tetrazine and TCO enables exact stoichiometric control in polymer and biomolecule conjugation, a feature not reliably achievable with alternative click chemistries (e.g., CuAAC) that may require excess reagent to drive reactions to completion. In a model polymer system, exact stoichiometric IEDDA click reaction between tetrazine-functionalized three-arm star PLA (s-3PLA-Tz) and TCO-terminated PEG (PEG-TCO) achieved click efficiencies of 95.8–88.3% within 50–75 minutes as confirmed by UV–vis and NMR spectroscopy [1]. This level of stoichiometric precision minimizes unreacted starting material contamination and reduces purification burden. Methyltetrazine-amino-PEG10-CH2CH2COONHS, with its methyltetrazine group, is expected to exhibit comparable stoichiometric fidelity in biomolecular conjugation settings .

Stoichiometric Control
Class-level inference
88.3–95.8% click efficiency at 1:1 stoichiometry (50–75 min)
Supports precise conjugate valency control and reduced purification burden.
Polymer model system; efficiency may vary with biomolecular substrates.
stoichiometric conjugation star polymer synthesis click chemistry precision

Kinetic Superiority over Azide-DBCO Systems

Methyltetrazine-TCO IEDDA ligation offers reaction kinetics that substantially exceed those of strain-promoted azide-alkyne cycloaddition (SPAAC) systems such as DBCO-azide. While DBCO-azide reactions proceed with second-order rate constants typically in the range of 0.1–10 M⁻¹ s⁻¹ depending on the specific azide and DBCO derivative [1], the methyltetrazine-TCO IEDDA reaction exhibits rate constants exceeding 800 M⁻¹ s⁻¹ . This represents an approximately 80- to 8,000-fold kinetic advantage, enabling complete conjugation at low micromolar concentrations within minutes rather than hours. This class-level kinetic superiority is directly applicable to Methyltetrazine-amino-PEG10-CH2CH2COONHS, which leverages the same methyltetrazine reactive group .

Kinetics vs. DBCO
Class-level inference
Methyltetrazine-TCO: >800 M⁻¹ s⁻¹ vs. DBCO-azide: 0.1–10 M⁻¹ s⁻¹
Faster kinetics enable efficient labeling at lower reagent concentrations.
80- to 8,000-fold rate difference; reaction conditions influence absolute values.
bioorthogonal chemistry click chemistry kinetics conjugation rate comparison

Optimal Application Scenarios


Antibody-Drug Conjugate (ADC) Linker

Methyltetrazine-amino-PEG10-CH2CH2COONHS serves as a heterobifunctional linker in ADC construction, enabling site-specific conjugation of cytotoxic payloads to monoclonal antibodies. The NHS ester reacts with lysine residues or engineered amine handles on the antibody surface under mild aqueous conditions (pH 7–9) to form stable amide bonds . Subsequently, the methyltetrazine group undergoes rapid IEDDA cycloaddition with TCO-modified drug payloads, achieving stoichiometric control and high conjugation efficiency (≥88–96% in model systems) within 50–75 minutes [1]. The PEG10 spacer provides sufficient hydrophilicity to maintain ADC solubility while minimizing aggregation that can compromise pharmacokinetics . Compared to shorter PEG linkers (PEG4–PEG5), the PEG10 length reduces steric hindrance around the antibody binding site, preserving antigen recognition .

Pretargeted PET/SPECT Imaging Probe Assembly

In pretargeted nuclear imaging workflows, Methyltetrazine-amino-PEG10-CH2CH2COONHS is employed to functionalize targeting vectors (e.g., antibodies, peptides) with methyltetrazine handles for subsequent in vivo or ex vivo ligation with radiolabeled TCO probes. The exceptional kinetics of the methyltetrazine-TCO IEDDA reaction (k > 800 M⁻¹ s⁻¹) ensure rapid and quantitative capture of the radiolabeled TCO effector at the target site, a critical requirement for high-contrast PET or SPECT imaging [1]. The enhanced stability of methyltetrazine relative to unsubstituted tetrazine reduces premature degradation of the functionalized targeting vector during circulation, improving tumor-to-background ratios. Comparative studies of tetrazine-based pretargeting agents have demonstrated that PEG spacer length influences biodistribution and clearance profiles, with PEG7–PEG11 constructs showing favorable in vivo behavior [1].

Site-Specific Protein Labeling for Fluorescence Imaging

The orthogonal dual reactivity of Methyltetrazine-amino-PEG10-CH2CH2COONHS enables two-step protein labeling strategies that decouple NHS ester-mediated amine conjugation from fluorophore attachment. In a typical workflow, the NHS ester first reacts with primary amines on the target protein (e.g., antibody, enzyme) to install methyltetrazine handles . Following purification to remove excess linker, a TCO-modified fluorescent dye (e.g., TCO-Cy5, TCO-TAMRA) is added, achieving rapid and quantitative IEDDA ligation. This approach has been validated in cell surface modification studies where methyltetrazine-functionalized erythrocytes achieved >99% modification efficiency upon TCO-IgG addition, with controllable loading of up to ~80,000 IgG molecules per cell [1]. The PEG10 spacer minimizes fluorophore quenching and preserves protein function by providing adequate distance between the label and the protein surface .

PROTAC Linker for Targeted Protein Degradation

Methyltetrazine-amino-PEG10-CH2CH2COONHS can be utilized as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs), where precise spatial separation between the E3 ligase ligand and the target protein ligand is critical for ternary complex formation and efficient ubiquitination. The PEG10 spacer (~44 Å extended length) provides a defined distance that has been empirically validated as optimal for certain PROTAC designs, while shorter PEG4–PEG8 linkers may yield suboptimal degradation efficiency due to steric constraints . The methyltetrazine group offers an alternative bioorthogonal conjugation handle that enables modular PROTAC assembly via sequential NHS ester amine coupling followed by IEDDA ligation with TCO-modified warheads [1]. This modular approach accelerates structure-activity relationship (SAR) studies by allowing independent variation of E3 ligand, linker length, and target ligand components [1].

Application
Selection Property
Validation Focus
Antibody-drug conjugate research
PEG10 spacer and orthogonal dual reactivity
Conjugation stoichiometry and aggregate propensity
Pretargeted imaging probe development
Methyltetrazine-TCO IEDDA kinetics and stability
In vivo capture efficiency and clearance profile
Site-specific protein fluorescence labeling
Two-step NHS-amine/IEDDA orthogonal conjugation
Modification efficiency and protein function retention
PROTAC modular linker synthesis
PEG10 spacer length and bioorthogonal handle
Ternary complex formation and degradation efficiency context

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